molecular formula C16H18N2O4S B11023485 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11023485
M. Wt: 334.4 g/mol
InChI Key: SSUSNGSBZONHCG-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is an organic compound characterized by its complex aromatic structure. It is primarily used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfonic acids or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which can be further utilized in different chemical processes or research applications.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is used in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both the trimethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)17-15-6-5-14(18(19)20)9-11(15)2/h5-9,17H,1-4H3

InChI Key

SSUSNGSBZONHCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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